molecular formula C22H23NO2S B11361939 N-(4-methylphenyl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide

N-(4-methylphenyl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide

Katalognummer: B11361939
Molekulargewicht: 365.5 g/mol
InChI-Schlüssel: LHWNVQRUHPJHIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-METHYLPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiophene ring, a propoxy group, and a methylphenyl group attached to the benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-methylphenylamine with 4-propoxybenzoyl chloride to form an intermediate, which is then reacted with thiophene-2-carboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-METHYLPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-(4-METHYLPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-METHYLPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

N-(4-Methylphenyl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

    N-(4-Methylphenyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamid: Ähnliche Struktur, jedoch mit einer Methoxygruppe anstelle einer Propoxygruppe.

    N-(4-Methylphenyl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamid: Ähnliche Struktur, jedoch mit einer Ethoxygruppe anstelle einer Propoxygruppe.

    N-(4-Methylphenyl)-4-butoxy-N-(thiophen-2-ylmethyl)benzamid: Ähnliche Struktur, jedoch mit einer Butoxygruppe anstelle einer Propoxygruppe.

Die Einzigartigkeit von N-(4-Methylphenyl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamid liegt in seinem spezifischen Substitutionsmuster, das im Vergleich zu seinen Analoga unterschiedliche chemische und biologische Eigenschaften verleihen kann.

Eigenschaften

Molekularformel

C22H23NO2S

Molekulargewicht

365.5 g/mol

IUPAC-Name

N-(4-methylphenyl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C22H23NO2S/c1-3-14-25-20-12-8-18(9-13-20)22(24)23(16-21-5-4-15-26-21)19-10-6-17(2)7-11-19/h4-13,15H,3,14,16H2,1-2H3

InChI-Schlüssel

LHWNVQRUHPJHIF-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.